Fmoc-Pro-OH can be synthesized through various chemical methods, including solid-phase and solution-phase techniques. It is commercially available from multiple chemical suppliers and can also be produced through specific synthetic routes in laboratory settings.
Fmoc-Pro-OH is classified as a protected amino acid. The Fmoc group is a common protecting group used in peptide synthesis, particularly in the Fmoc/tBu strategy, which is favored for its compatibility with various reaction conditions and ease of removal.
The synthesis of Fmoc-Pro-OH typically involves solid-phase peptide synthesis techniques. The most common method is the Fmoc/tBu strategy, where the amino acid is attached to a solid support resin.
The molecular structure of Fmoc-Pro-OH consists of a proline backbone with a 9-fluorenylmethoxycarbonyl group attached to the nitrogen atom. This structure provides steric hindrance that protects the amino group during peptide synthesis.
Fmoc-Pro-OH participates in various chemical reactions typical for amino acids during peptide synthesis, including:
The efficiency of these reactions depends on factors such as:
The mechanism underlying the action of Fmoc-Pro-OH in peptide synthesis involves:
This process typically results in high yields and purity levels due to the efficiency of modern coupling reagents and purification techniques .
Relevant data indicate that Fmoc-Pro-OH maintains its integrity during typical SPPS conditions but may require careful handling during deprotection steps .
Fmoc-Pro-OH is extensively used in:
Fmoc-Pro-OH (9-fluorenylmethyloxycarbonyl-L-proline) serves as a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for constructing proline-rich sequences prevalent in therapeutic peptides and complex biomaterials. This derivative features the base-labile Fmoc group that protects the α-amino group of proline while leaving the secondary amine available for peptide bond formation. Its molecular structure (C₂₀H₁₉NO₄; MW 337.4 g/mol) enables efficient incorporation into growing peptide chains due to several unique properties [1] [3]. Commercially available at high purity standards (typically ≥99.0% HPLC purity and ≥99.8% enantiomeric purity), Fmoc-Pro-OH exhibits excellent solubility in polar aprotic solvents like DMF and NMP, facilitating its use in automated synthesis platforms [3] [6].
The distinctive secondary amine character of proline fundamentally influences its behavior during SPPS. Unlike primary amino acids, proline residues do not produce the characteristic blue/purple color in the Kaiser test, necessitating alternative monitoring methods such as the isatin test for coupling completion [1]. This structural feature also reduces racemization risk during activation but introduces unique challenges in chain assembly, particularly through promotion of cis-amide bonds that can lead to chain aggregation [4]. Proline's conformational influence extends beyond its immediate position, often affecting the folding and solubility of subsequent residues in the peptide sequence. This property has been exploited strategically in synthesizing complex peptides containing multiple proline residues, such as tirzepatide, where controlled proline incorporation enables precise three-dimensional structuring [9].
Industrial-scale production of therapeutic peptides has driven significant improvements in Fmoc-Pro-OH quality control parameters. Modern specifications rigorously limit critical impurities: acetic acid (<0.02%) to prevent capping reactions, Fmoc-β-Ala-OH (<0.1%) to avoid misincorporation, and dipeptide impurities like Fmoc-Pro-Pro-OH (<0.1%) that could lead to deletion sequences [3]. These stringent controls directly address historical synthesis challenges, enabling the successful assembly of peptides exceeding 50 amino acids when combined with structure-disrupting strategies like pseudoproline dipeptides [4] [10].
Table 1: Key Specifications of High-Quality Fmoc-Pro-OH Reagents
Parameter | Specification | Analytical Method | Impact on SPPS |
---|---|---|---|
HPLC Purity | ≥99.0% | Reverse-phase HPLC | Prevents truncated sequences |
Enantiomeric Purity | ≥99.8% | Chiral GC-MS | Ensures correct stereochemistry |
Fmoc-β-Ala-OH | ≤0.1% | HPLC | Avoids misincorporation |
Acetic Acid | ≤0.02% | Ion chromatography | Prevents capping reactions |
Water Content | ≤6.0% | Karl Fischer titration | Maintains coupling efficiency |
Solubility | Clear at 0.5M in DMF | Visual | Ensures homogeneous reactions |
Diketopiperazine (DKP) formation represents a critical side reaction during SPPS of proline-containing sequences, particularly at the dipeptide stage of Fmoc-Xaa-Pro-resin constructs. This sequence-specific degradation occurs when the deprotected N-terminal amine nucleophilically attacks the C-terminal ester linkage, liberating a six-membered DKP byproduct and resulting in truncated peptide chains. The proline residue's unique conformational preferences significantly accelerate this process by stabilizing the transition state through C-H···π interactions [9]. Mechanistic studies reveal that DKP formation occurs predominantly during Fmoc deprotection steps with standard piperidine/DMF (1:4) solutions, where up to 13.8% DKP byproducts can form within minutes when synthesizing susceptible sequences like Fmoc-Cys(tBu)-Pro-resin [5] [9].
Recent research has identified several effective suppression strategies that maintain synthesis efficiency while minimizing DKP side reactions:
Alternative Deprotection Reagents: Replacing conventional 20% piperidine/DMF with 2% DBU/5% piperazine in NMP reduces DKP formation by approximately 73% (from 13.8% to 3.6%) for susceptible sequences. This combination balances efficient Fmoc removal with minimized DKP generation by altering the population ratio of mono- versus bis-fluorenylmethylpiperazine adducts, though care must be taken to manage precipitation of 1,4-bis(9H-fluoren-9-ylmethyl)piperazine [5]. Morpholine/DMF (1:1) offers milder deprotection suitable for glycopeptides but with slower kinetics [2].
Temperature and Time Optimization: Reducing deprotection time to 1-2 minutes per cycle and maintaining temperatures below 25°C significantly suppress DKP formation. For problematic sequences, lowering piperidine concentration to 5% while extending exposure time may be beneficial, though this requires empirical optimization [5] [9].
Backbone Protection Strategies: Incorporating pseudoproline dipeptides (particularly for Ser/Thr/Cys preceding Pro) or Dmb/Hmb backbone protectors disrupts the secondary structures that promote DKP formation. These temporary modifications are removed during final TFA cleavage but provide crucial steric hindrance during chain elongation [4] [10].
Coupling Acceleration: Rapid acylation following deprotection prevents DKP formation from liberated amine groups. Employing high-efficiency coupling reagents like HATU (0.3-0.5 M in DMF) or pre-activated acid fluorides minimizes the window of vulnerability [2] [9]. Studies indicate that even brief delays (30-60 minutes) between deprotection and coupling can significantly increase DKP byproducts in susceptible sequences.
Table 2: DKP Suppression Efficiency of Alternative Fmoc Removal Reagents
Deprotection Reagent | DKP Formation (%) | Reaction Time | Advantages/Limitations |
---|---|---|---|
20% piperidine/DMF | 13.8 | 15 min (2x) | Standard method; high DKP risk |
5% piperidine/DMF | 12.2 | 15 min (2x) | Reduced base strength; limited improvement |
5% piperazine/DMF | 3.9 | 15 min (2x) | Low DKP; precipitation issues |
5% piperazine/NMP | 3.7 | 15 min (2x) | Improved solubility; moderate precipitation |
2% DBU + 5% piperazine/NMP | 3.6 | 15 min (2x) | Optimal balance; manageable precipitation |
1% DBU/DMF | 4.1 | 5 min (2x) | Fast kinetics; potential N-alkylation |
The selection of protecting group strategies for proline-rich sequences significantly impacts synthesis efficiency, purity, and scalability. While Fmoc-Pro-OH remains the industry standard, several alternatives offer specialized advantages for challenging synthetic contexts:
Fmoc-Pro-Pro-OH Dipeptide Building Blocks: Preformed dipeptides like Fmoc-Pro-Pro-OH (MW 434.49 g/mol) bypass the DKP-vulnerable dipeptide stage entirely. By incorporating two proline residues simultaneously, these building blocks eliminate the transient Fmoc-Pro-Pro-resin intermediate where DKP formation predominantly occurs. Studies demonstrate ≥98% purity in therapeutic peptide synthesis when using such dipeptides, compared to 85-92% when assembling sequential proline residues with monomeric Fmoc-Pro-OH [7] [9]. The trade-off involves higher molecular weight reagents and potential steric hindrance during coupling, occasionally requiring extended reaction times or elevated temperatures.
Bsmoc-Protected Proline Derivatives: 2,7-Di-tert-butyl-9-fluorenylmethoxycarbonyl (Bsmoc) protection offers superior stability against nucleophilic attack, virtually eliminating DKP formation during deprotection. This enhanced stability originates from steric hindrance from the tert-butyl groups, which impedes the cyclization necessary for DKP formation. However, Bsmoc deprotection requires more stringent conditions (0.5-1% DBU in DMF) and generates a highly reactive diene byproduct that necessitates efficient scavenging systems [9]. While exceptionally valuable for DKP-prone sequences, Bsmoc chemistry remains less widely adopted due to specialized handling requirements and higher costs.
Alloc-Protected Proline for Orthogonal Deprotection: Allyloxycarbonyl (Alloc) protection enables orthogonal deprotection using palladium(0) catalysts under nearly neutral conditions. This approach completely avoids the basic conditions that trigger DKP formation, making it ideal for synthesizing base-sensitive sequences containing multiple aspartic acid or asparagine residues adjacent to proline. The principal limitation involves the additional steps required for Pd-mediated deprotection and the necessity for rigorous exclusion of oxygen during synthesis [5]. Furthermore, Alloc group removal becomes progressively slower as peptide chain length increases.
Table 3: Comparative Analysis of Proline Protecting Group Strategies
Protecting Group | Molecular Weight (g/mol) | Deprotection Conditions | DKP Suppression | Optimal Application Context |
---|---|---|---|---|
Fmoc-Pro-OH | 337.4 | 20% piperidine/DMF, 2x5 min | Low | Standard proline incorporation; cost-effective synthesis |
Fmoc-Pro-Pro-OH | 434.5 | 20% piperidine/DMF, 2x5 min | High | Pro-Pro motifs; DKP-prone sequences |
Bsmoc-Pro-OH | 419.6 | 0.5-1% DBU/DMF, 2x2 min | Very High | Extremely DKP-susceptible sequences; base-sensitive peptides |
Alloc-Pro-OH | 215.2 | Pd(PPh₃)₄/PhSiH₃/DCM, 30 min | Complete | Orthogonal deprotection; glycopeptide synthesis |
Molecular considerations further differentiate these protecting groups. The Fmoc group's planar fluorene system generates strong UV absorbance at 301 nm, enabling precise monitoring of deprotection efficiency through UV spectroscopy [2]. This intrinsic analytical advantage facilitates real-time process control in automated synthesizers. In contrast, Bsmoc derivatives exhibit blue-shifted UV spectra, while Alloc lacks significant chromophores, complicating in-process monitoring. For large-scale pharmaceutical production (>100 kg), Fmoc-Pro-OH maintains dominance due to well-established regulatory profiles, extensive safety data, and economies of scale that reduce costs to approximately $593/kg [3] [6]. Emerging alternatives like Bsmoc require additional validation studies but offer compelling solutions for previously "unsynthesizable" sequences plagued by DKP-mediated truncations.
The strategic selection among these protecting groups ultimately depends on sequence context, scale requirements, and impurity tolerance thresholds. Fmoc-Pro-Pro-OH dipeptides present a balanced solution for most Pro-Pro containing therapeutic peptides, while Bsmoc protection offers a specialized tool for exceptionally challenging sequences where DKP formation has proven refractory to other suppression methods. As peptide therapeutics continue to evolve toward greater complexity, these complementary protection strategies expand the synthetic toolbox available to peptide chemists.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: